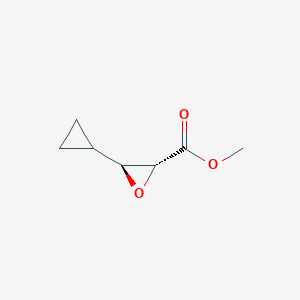
Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as methyl (2R,3R)-2-cyclopropyl-3-hydroxy-2-methylpropanoate or MCHM. It is a colorless liquid that has a faint odor and is soluble in water.
Scientific Research Applications
MCHM has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a chiral building block in the synthesis of biologically active compounds, and as a ligand in catalytic reactions. MCHM has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of MCHM is not well understood. However, it is believed that MCHM may inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. MCHM has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
MCHM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its anticancer activity. MCHM has also been shown to inhibit the growth of cancer cells in vitro. Additionally, MCHM has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
MCHM has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, MCHM has some limitations for use in lab experiments. It is highly reactive and can be dangerous if not handled properly. It is also toxic and can cause irritation to the skin and eyes.
Future Directions
For research on MCHM could focus on the development of new synthesis methods, new applications, and new derivatives with improved properties.
Synthesis Methods
MCHM can be synthesized using several methods, including the reaction of cyclopropylcarbinol with methyl chloroformate, the reaction of cyclopropylmagnesium bromide with methyl chloroformate, and the reaction of cyclopropylcarbinol with dimethyl carbonate. The most commonly used method for synthesizing MCHM is the reaction of cyclopropylcarbinol with methyl chloroformate. This method yields MCHM with a purity of over 95%.
properties
CAS RN |
178248-34-5 |
|---|---|
Product Name |
Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate |
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl (2R,3S)-3-cyclopropyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-5(10-6)4-2-3-4/h4-6H,2-3H2,1H3/t5-,6+/m0/s1 |
InChI Key |
YEAHAYMURWQZKG-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](O1)C2CC2 |
SMILES |
COC(=O)C1C(O1)C2CC2 |
Canonical SMILES |
COC(=O)C1C(O1)C2CC2 |
synonyms |
Oxiranecarboxylic acid, 3-cyclopropyl-, methyl ester, (2R,3R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



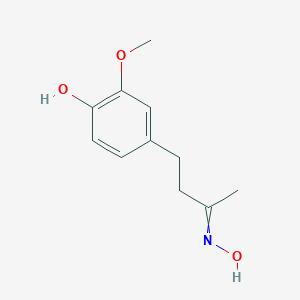
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)


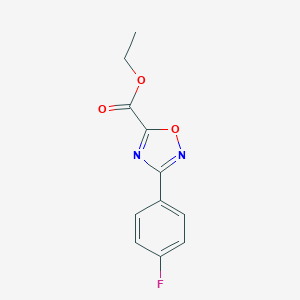
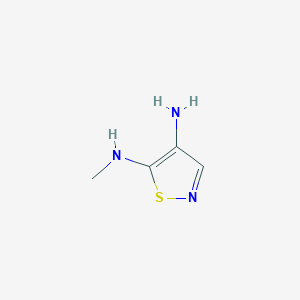
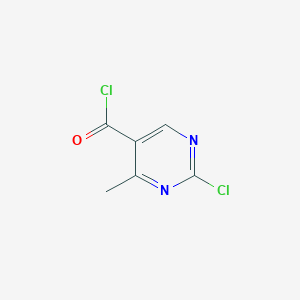



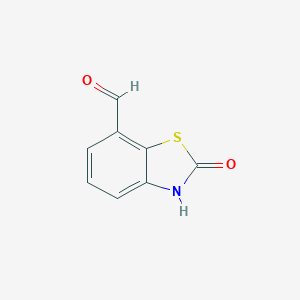
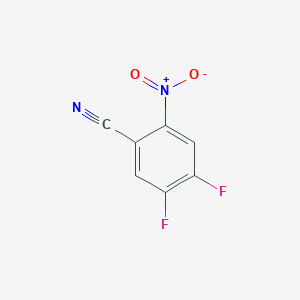
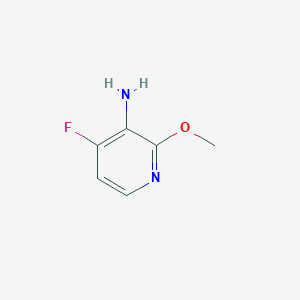
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)